molecular formula C18H20ClNO4S B4408684 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No. B4408684
M. Wt: 381.9 g/mol
InChI Key: MJTAVKWHNPFZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound with potential applications in scientific research. This compound can be synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases such as arthritis and cancer. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide. One direction is the optimization of its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Another direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to investigate its potential in the treatment of various diseases and its safety profile in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Future studies are needed to optimize its therapeutic potential and develop novel derivatives with improved pharmacological properties.

Scientific Research Applications

2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide has shown potential in various scientific research applications. One such application is in the study of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-22-15-7-11(8-16(23-2)17(15)24-3)10-20-18(21)13-9-12(25-4)5-6-14(13)19/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTAVKWHNPFZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C=CC(=C2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-5-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.